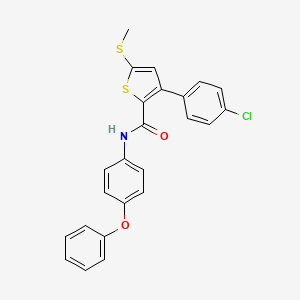
3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide (also known as CPMPT) is a novel synthetic compound that has been studied for its potential applications in various scientific research areas. CPMPT is an organosulfur compound, and its chemical structure consists of two phenyl rings and a five-membered thiophene ring. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Evaluation and Docking Studies
One of the primary areas of research for this compound is in antimicrobial evaluation and molecular docking studies. A study by Talupur, Satheesh, & Chandrasekhar (2021) focused on synthesizing derivatives of thiophene-2-carboxamides and evaluating their antimicrobial properties. These compounds were characterized through various analytical methods and subjected to biological evaluation and molecular docking studies.
Anticancer Activity
Another significant application of this compound is in cancer research. Research conducted by Atta & Abdel‐Latif (2021) synthesized new derivatives of thiophene-2-carboxamide and tested them for in vitro cytotoxicity. These derivatives exhibited good inhibitory activity against various cancer cell lines, particularly those containing specific chemical rings in their structures.
Solvent Effects on Spectra
The compound's interaction with different solvents has also been studied. For instance, Patil et al. (2011) investigated the absorption and fluorescence spectra of related carboxamides in different solvents. This study helps in understanding the photophysical properties of these compounds.
Synthesis and Characterization for Antimicrobial Activity
The synthesis and antimicrobial activity of similar compounds have been widely studied. Arora et al. (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and evaluated their antimicrobial properties, providing insights into the potential medicinal applications of these compounds.
Chemical and Spectroscopic Properties
Research by Hunter & Mcnab (2010) delved into the chemical and spectroscopic properties of related thiophene systems. This study contributes to a better understanding of the fundamental properties of thiophene-based compounds.
Application in Synthesis
The compound has been used in the synthesis of other chemicals. Mukherjee, Kamila, & De (2003) described a method for synthesizing substituted benzo[b]thiophenes, using a related compound as a starting point.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO2S2/c1-29-22-15-21(16-7-9-17(25)10-8-16)23(30-22)24(27)26-18-11-13-20(14-12-18)28-19-5-3-2-4-6-19/h2-15H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRPSOFCVZXRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

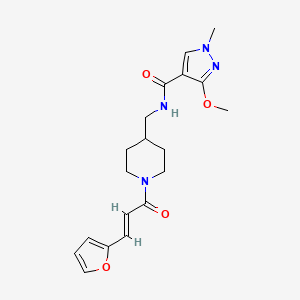
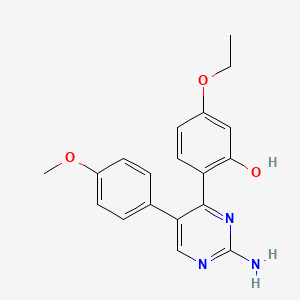
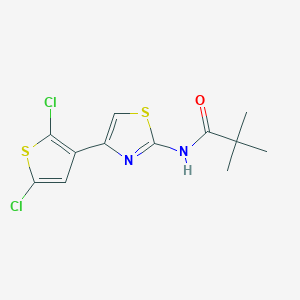
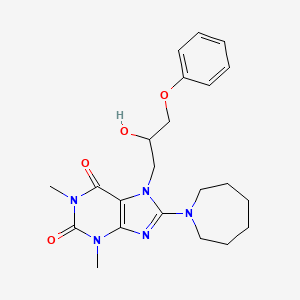
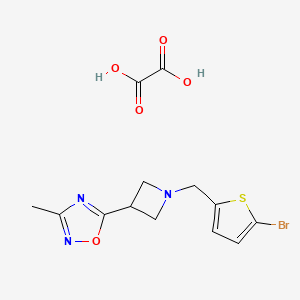
![N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2812947.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2812949.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2812950.png)

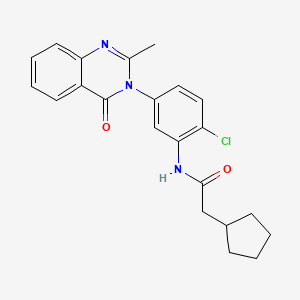
![4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2812954.png)


![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-4-yl]propanamide](/img/structure/B2812959.png)